Ethyl 3-((4-methylphenyl)thio)propionate Ethyl 3-((4-methylphenyl)thio)propionate
Brand Name: Vulcanchem
CAS No.: 85169-05-7
VCID: VC3842895
InChI: InChI=1S/C12H16O2S/c1-3-14-12(13)8-9-15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
SMILES: CCOC(=O)CCSC1=CC=C(C=C1)C
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol

Ethyl 3-((4-methylphenyl)thio)propionate

CAS No.: 85169-05-7

Cat. No.: VC3842895

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-((4-methylphenyl)thio)propionate - 85169-05-7

Specification

CAS No. 85169-05-7
Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
IUPAC Name ethyl 3-(4-methylphenyl)sulfanylpropanoate
Standard InChI InChI=1S/C12H16O2S/c1-3-14-12(13)8-9-15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Standard InChI Key JHQSBVMORQJICP-UHFFFAOYSA-N
SMILES CCOC(=O)CCSC1=CC=C(C=C1)C
Canonical SMILES CCOC(=O)CCSC1=CC=C(C=C1)C

Introduction

Structural and Molecular Characteristics

Ethyl 3-((4-methylphenyl)thio)propionate (IUPAC name: ethyl 3-[(4-methylphenyl)sulfanyl]propanoate) features a propanoate ester backbone substituted at the third carbon with a 4-methylphenylthio group. The molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol (calculated by adjusting the chloro analog’s mass for the methyl substitution). The thioether bridge (-S-) introduces electron-rich sulfur, influencing reactivity and intermolecular interactions.

Comparative Physicochemical Properties

While direct measurements for Ethyl 3-((4-methylphenyl)thio)propionate are unavailable, analogs like ethyl 3-[(4-chlorophenyl)thio]propanoate provide benchmarks :

PropertyEthyl 3-[(4-chlorophenyl)thio]propanoate Estimated for Ethyl 3-((4-methylphenyl)thio)propionate
Density (g/cm³)1.21~1.18–1.20 (lower due to methyl’s reduced polarity)
Boiling Point (°C)338.8~320–330 (lower molecular weight)
Flash Point (°C)158.7~150–160
LogP3.39~3.0–3.2 (reduced polarity from methyl vs. chlorine)

The methyl group’s electron-donating effects slightly reduce polarity compared to chloro analogs, impacting solubility and partition coefficients.

Synthesis and Reaction Pathways

Thiol-Ester Conjugation

A plausible synthesis route involves the Michael addition of 4-methylbenzenethiol to ethyl acrylate under basic conditions, analogous to methods in fragrance chemistry . For instance, Example 2 of Patent WO2019166314A1 describes reacting (Z)-hex-3-ene-1-thiol with 4-methylpent-3-en-2-one using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF). Adapting this protocol:

  • Reaction Setup:

    • 4-Methylbenzenethiol (1 equiv.) + ethyl acrylate (1.2 equiv.) in THF.

    • Catalytic DBU (0.1 equiv.) to deprotonate the thiol.

  • Mechanism:
    The thiolate ion attacks the α,β-unsaturated ester, forming the thioether linkage.

  • Purification:
    Column chromatography (hexane/MTBE 95:5) yields the product as a colorless liquid .

Alternative Pathways

  • Nucleophilic Substitution: Reacting 4-methylthiophenol with 3-bromopropionic acid ethyl ester in the presence of K₂CO₃.

  • Oxidative Methods: Thioethers can be oxidized to sulfoxides or sulfones, though this is less relevant for the parent compound .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from structurally related thioether-propanoate hybrids inform predicted signals:

  • ¹H-NMR (CDCl₃):

    • δ 1.25 (t, 3H, CH₂CH₃), δ 2.32 (s, 3H, Ar-CH₃), δ 2.85 (t, 2H, SCH₂), δ 3.10 (t, 2H, COOCH₂), δ 4.15 (q, 2H, OCH₂), δ 7.15–7.30 (m, 4H, aromatic).

  • ¹³C-NMR:

    • δ 14.1 (CH₂CH₃), 21.0 (Ar-CH₃), 34.5 (SCH₂), 37.2 (COOCH₂), 60.8 (OCH₂), 128.5–136.0 (aromatic carbons), 172.5 (C=O) .

The thioether’s sulfur atom deshields adjacent protons, shifting SCH₂ signals upfield compared to oxygen analogs.

Infrared (IR) Spectroscopy

  • Key Bands:

    • 2960–2850 cm⁻¹ (C-H stretch, CH₃/CH₂),

    • 1740 cm⁻¹ (ester C=O),

    • 1240 cm⁻¹ (C-O ester),

    • 680 cm⁻¹ (C-S stretch) .

Reactivity and Functional Applications

Fragrance and Flavor Chemistry

Thioethers are prized in perfumery for their sulfurous, fruity notes. Patent WO2019166314A1 highlights derivatives like 4-(hex-3-en-1-ylthio)-4-methylpentan-2-one as fragrance precursors. Ethyl 3-((4-methylphenyl)thio)propionate may undergo oxidative cleavage to yield aldehydes or ketones, enhancing volatility and aroma profiles.

Polymer and Material Science

The thioether’s radical scavenging properties suggest utility in:

  • Antioxidant additives for polymers.

  • Crosslinking agents in vulcanized rubbers.

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